Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol
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Overview
Description
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol is a complex organosilicon compound that features a cyclopentyl group, a phenyl group, and a piperidin-1-yl ethyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to use a Grignard reaction to introduce the cyclopentyl and phenyl groups onto the silicon atom. This is followed by the addition of the piperidin-1-yl ethyl group through a nucleophilic substitution reaction.
Grignard Reaction:
Nucleophilic Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The piperidin-1-yl ethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Major Products
Oxidation: Silanone derivatives.
Reduction: Silane derivatives.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol involves its interaction with specific molecular targets and pathways. The piperidin-1-yl ethyl group can interact with biological receptors, potentially modulating their activity. The silicon atom can also participate in various chemical interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl(phenyl)silane: Lacks the piperidin-1-yl ethyl group, making it less bioactive.
Phenyl[2-(piperidin-1-yl)ethyl]silanol: Lacks the cyclopentyl group, which may affect its chemical reactivity and bioactivity.
Cyclopentyl[2-(piperidin-1-yl)ethyl]silanol: Lacks the phenyl group, which may influence its stability and interactions.
Uniqueness
Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol is unique due to the combination of its cyclopentyl, phenyl, and piperidin-1-yl ethyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
104549-79-3 |
---|---|
Molecular Formula |
C18H29NOSi |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
cyclopentyl-hydroxy-phenyl-(2-piperidin-1-ylethyl)silane |
InChI |
InChI=1S/C18H29NOSi/c20-21(18-11-5-6-12-18,17-9-3-1-4-10-17)16-15-19-13-7-2-8-14-19/h1,3-4,9-10,18,20H,2,5-8,11-16H2 |
InChI Key |
UDLJKEOOGAHDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC[Si](C2CCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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